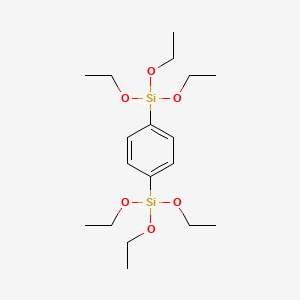

1,4-Bis(triethoxysilyl)benzene

Cat. No. B1313312

Key on ui cas rn:

2615-18-1

M. Wt: 402.6 g/mol

InChI Key: YYJNCOSWWOMZHX-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07211192B2

Procedure details

A mixture of magnesium turnings (15 g) and TEOS (450 mL, 2 mol) in THF (300 mL) were placed under nitrogen in a 1 L three-neck round bottom flask equipped with magnetic stir bar, condenser, and addition funnel. A small crystal of iodine was added and the mixture was brought to reflux. A solution of 1,4-dibromobenzene (48 g, 204 mmol) in THF (100 mL) was added dropwise over 2 h. Within 30 min of initiating the addition, the reaction became mildly exothermic. The reaction mixture was kept at reflux for 1 h after the completion of the addition of dibromide. The gray-green mixture was allowed to cool to room temperature before the THF was removed in vacuo. Hexane (200 mL) was added to precipitate any remaining magnesium salts in solution and the mixture was quickly filtered under nitrogen to produce a clear, light brown solution. Hexane was removed in vacuo. The product was purified by fractional distillation. The product was recovered as a clear liquid at 130–5° C. (0.2 mmHg) in 43–47% yield. 1H NMR (500 MHz, CDCl3) δ 7.67 (s, 4H, ArH), 3.86 (q, J=7.00 Hz, 12H, OCH2CH3), 1.23 (t, J=7.00 Hz, 18H, ArH); 13C NMR (125 MHz, CDCl3) δ 133.25,57.98, 17.43; 29Si NMR (99 MHz, CDCl3) δ−58.25; MS m/e calc'd for CI (M) C18H34Si2O6: 402.1894, found 402.1886.

[Compound]

Name

dibromide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Yield

43%

Identifiers

|

REACTION_CXSMILES

|

[Mg].CCO[Si:5]([O:12][CH2:13][CH3:14])([O:9][CH2:10][CH3:11])[O:6][CH2:7][CH3:8].II.Br[C:18]1[CH:23]=[CH:22][C:21](Br)=[CH:20][CH:19]=1>C1COCC1>[CH2:13]([O:12][Si:5]([O:6][CH2:7][CH3:8])([O:9][CH2:10][CH3:11])[C:18]1[CH:23]=[CH:22][C:21]([Si:5]([O:12][CH2:13][CH3:14])([O:9][CH2:10][CH3:11])[O:6][CH2:7][CH3:8])=[CH:20][CH:19]=1)[CH3:14]

|

Inputs

Step One

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

II

|

Step Three

|

Name

|

|

|

Quantity

|

48 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=CC=C(C=C1)Br

|

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Four

[Compound]

|

Name

|

dibromide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

were placed under nitrogen in a 1 L three-neck round bottom flask

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with magnetic stir bar, condenser, and addition funnel

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the addition

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

at reflux for 1 h

|

|

Duration

|

1 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was removed in vacuo

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Hexane (200 mL) was added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to precipitate any remaining magnesium salts in solution

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the mixture was quickly filtered under nitrogen

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to produce a clear, light brown solution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Hexane was removed in vacuo

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The product was purified by fractional distillation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The product was recovered as a clear liquid at 130–5° C. (0.2 mmHg) in 43–47% yield

|

Outcomes

Product

Details

Reaction Time |

30 min |

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(C)O[Si](C1=CC=C(C=C1)[Si](OCC)(OCC)OCC)(OCC)OCC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 43% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |